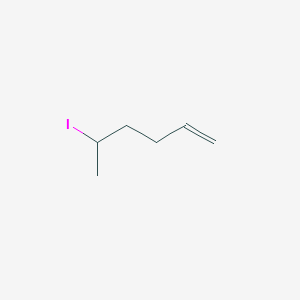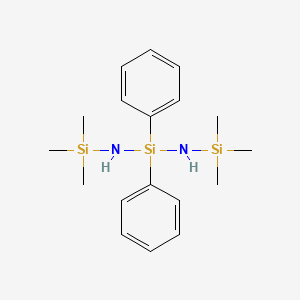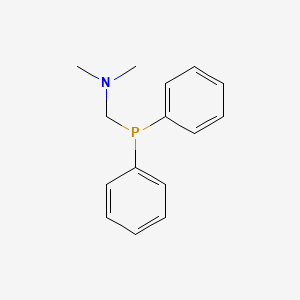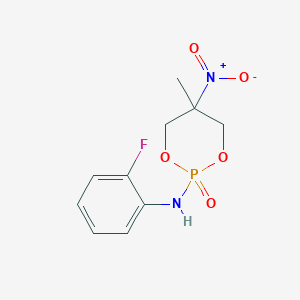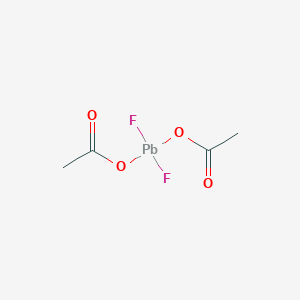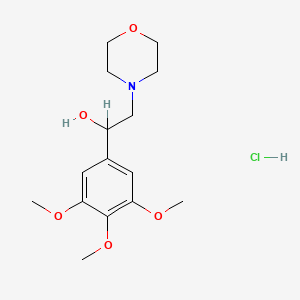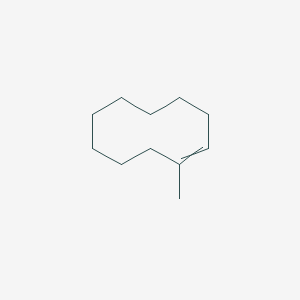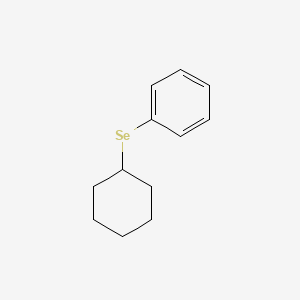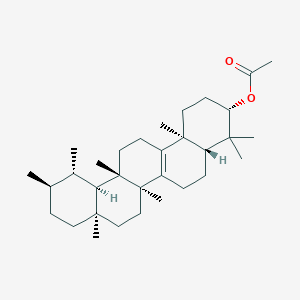
Isobauerenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobauerenyl acetate is a triterpenoid compound that belongs to a large and structurally diverse class of natural products. Triterpenoids are abundant in the plant kingdom, especially in higher plants. This compound is known for its unique structural properties and its occurrence in various natural sources.
Preparation Methods
Isobauerenyl acetate can be synthesized through the esterification of bauerenyl acetate. The synthetic route involves the use of specific catalysts and reaction conditions to achieve the desired product. One common method involves the use of sulfuric acid as a catalyst in the esterification process. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity of the product.
Chemical Reactions Analysis
Isobauerenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its inertness to selenium dioxide and acetic acid even under drastic conditions. This inertness is attributed to its proposed conformations, which reflect the relative stability of the compound. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isobauerenyl acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of triterpenoids under various conditions. In biology, it is investigated for its potential biological activities, including antimicrobial and antitumor properties. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, this compound is used in the synthesis of other valuable compounds and as a fragrance ingredient in perfumery.
Mechanism of Action
The mechanism of action of isobauerenyl acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical pathways, including those involved in cell signaling and metabolism. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in key physiological processes.
Comparison with Similar Compounds
Isobauerenyl acetate is similar to other triterpenoid compounds, such as bauerenyl acetate and isobornyl acetate. it is unique in its structural properties and reactivity. Unlike bauerenyl acetate, which undergoes oxidation to form a heteroannular diene, this compound remains inert under similar conditions. This difference in reactivity highlights the unique conformational stability of this compound. Other similar compounds include various triterpenes found in higher plants, each with distinct structural features and biological activities.
Properties
CAS No. |
18541-62-3 |
|---|---|
Molecular Formula |
C32H52O2 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h20-21,25-27H,10-19H2,1-9H3/t20-,21+,25+,26+,27-,29-,30-,31-,32+/m1/s1 |
InChI Key |
GXGXUGKOSZFXNS-AULXUAOGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C4=C(CC[C@]3([C@@H]2[C@H]1C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)OC(=O)C)C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)OC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
